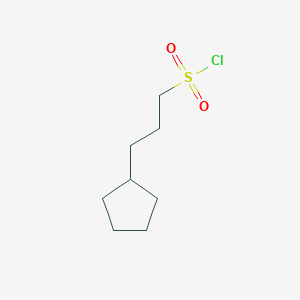

3-Cyclopentylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentylpropane-1-sulfonyl chloride is a chemical compound. It is a derivative of sulfonyl chloride, which is a functional group characterized by the bonding of sulfur with an oxygen atom and a chlorine atom . The compound is related to 3-Cyclopentylpropionyl chloride, which is a chemical product used in scientific research .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 3-Cyclopentylpropane-1-sulfonyl chloride, typically involves chlorosulfonation . This process involves a clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . The procedure uses readily accessible reagents, offers safe operations, and easy purification without chromatography .Molecular Structure Analysis

The molecular structure of 3-Cyclopentylpropane-1-sulfonyl chloride can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The chemical reactions involving 3-Cyclopentylpropane-1-sulfonyl chloride can be analyzed based on the reactions of sulfonyl chlorides. Sulfonyl chlorides are known to react with water, forming sulfuric acid and hydrochloric acid . They can also react with amines to form sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopentylpropane-1-sulfonyl chloride can be inferred from related compounds. For instance, 3-Cyclopentylpropionyl chloride has a density of 1.049, a boiling point of 199°C to 200°C, and a flash point of 84°C (184°F) . It is sensitive to moisture .Mechanism of Action

The mechanism of action of 3-Cyclopentylpropane-1-sulfonyl chloride can be inferred from the general behavior of sulfonyl chlorides. Sulfonyl chlorides are known to act as electrophiles in chemical reactions . They can react with nucleophiles such as amines to form sulfonamides, which are used in various applications including the synthesis of pharmaceuticals .

Safety and Hazards

properties

IUPAC Name |

3-cyclopentylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBSUZOEGJWFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2794226.png)

![6-Bromo-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2794228.png)

![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2794230.png)

![2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2794232.png)